5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine hydrochloride
Overview
Description
5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine hydrochloride is a useful research compound. Its molecular formula is C11H11BrClN3 and its molecular weight is 300.58 g/mol. The purity is usually 95%.
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Mechanism of Action
The exact biological targets and pathways affected by this compound would depend on its specific chemical structure and the functional groups present. In general, the biological activity of a compound is determined by its interactions with various proteins, enzymes, or receptors in the body. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in therapeutic effects or side effects .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly affect its bioavailability and therapeutic efficacy. Factors such as the compound’s solubility, stability, and permeability can influence its absorption and distribution in the body. Metabolism of the compound can lead to its activation or inactivation, and can also generate metabolites with their own biological activities .
The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the stability and efficacy of the compound. For example, certain conditions may enhance or inhibit the compound’s interactions with its targets .
Biochemical Analysis
Biochemical Properties
5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme. This binding can lead to either inhibition or activation of the enzyme, depending on the specific context of the reaction .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites. This binding often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the enzyme’s active site. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings. Its stability and activity can be influenced by factors such as temperature, pH, and the presence of other chemicals .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at very high doses, this compound can exhibit toxic or adverse effects, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are critical for various biochemical processes. For example, it can influence the activity of enzymes involved in the synthesis and degradation of nucleotides, thereby affecting the overall levels of these metabolites within the cell. This compound can also alter metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in certain cellular compartments, depending on its interactions with intracellular proteins and other biomolecules .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect metabolic processes .
Properties
IUPAC Name |
5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3.ClH/c12-10-5-11(8-14-7-10)15-6-9-1-3-13-4-2-9;/h1-5,7-8,15H,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLFMIUJZSUCAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC2=CC(=CN=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.